molecular formula C15H13N3O B5836636 3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5836636
M. Wt: 251.28 g/mol
InChI Key: RHTPRZHKWMPHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DMPO, is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. DMPO is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Mechanism of Action

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine acts as a spin trap by reacting with free radicals to form stable adducts. The adduct formation occurs via a radical addition mechanism, where the free radical adds to the double bond in the oxadiazole ring of this compound. The resulting adduct is stable and can be detected using various spectroscopic techniques. The mechanism of action of this compound has been extensively studied, and several studies have shown that this compound is highly effective in trapping free radicals generated during oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to protect against oxidative stress-induced damage in various biological systems, including cells, tissues, and organs. This compound has also been shown to have anti-inflammatory properties, which makes it a potential therapeutic agent for various inflammatory diseases. This compound has been shown to have antimicrobial properties, which makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for lab experiments. This compound is a highly effective spin trap that can be used to detect and quantify free radicals in biological systems. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound has a relatively short half-life in biological systems, which makes it difficult to detect and quantify adduct formation in vivo. This compound also has some limitations in terms of its selectivity, as it can react with both free radicals and other reactive species.

Future Directions

There are several future directions for 3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine research. One of the major areas of research is the development of new spin traps that are more selective and have longer half-lives in biological systems. Another area of research is the development of new applications for this compound, such as in the field of drug discovery. This compound has been shown to have antimicrobial and anti-inflammatory properties, which makes it a potential candidate for the development of new therapeutics. Overall, this compound is a promising compound that has the potential to make significant contributions to various scientific fields.

Synthesis Methods

The synthesis of 3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3,5-dimethylphenyl hydrazine with pyridine-2-carboxylic acid in the presence of phosphorous oxychloride. The resulting product is then subjected to cyclization in the presence of acetic anhydride to obtain this compound. The synthesis method for this compound has been well-established, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of free radical research. This compound is a spin trap that is used to detect and quantify free radicals in biological systems. This compound has been shown to be highly effective in trapping free radicals generated during oxidative stress, which is implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-11(2)8-13(7-10)15-17-14(18-19-15)12-4-3-5-16-9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTPRZHKWMPHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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